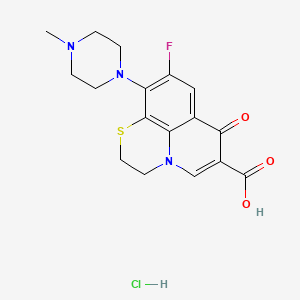

Rufloxacin hydrochloride

Description

Rufloxacin hydrochloride is a tricyclic fluoroquinolone antibiotic characterized by a sulfur-containing heterocyclic core . It inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription . Clinically, it is used for urinary tract infections (UTIs), respiratory infections, and skin infections, with a typical oral dose of 400 mg initially, followed by 200 mg daily due to its long half-life (>30 hours) . Its synthesis involves an eight-step process starting from 2,3,4-trifluoronitrobenzene, achieving a 32.5% yield .

Key pharmacokinetic properties include high tissue penetration and prolonged elimination half-life, which contribute to its once-daily dosing . However, its use has declined due to the emergence of resistance and newer broad-spectrum alternatives .

Properties

IUPAC Name |

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQOADBMXVRBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101363-10-4 (Parent) | |

| Record name | Rufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045709 | |

| Record name | Rufloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106017-08-7 | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rufloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rufloxacin hydrochloride involves several steps. One method includes the reduction of a quinolone disulfide, followed by cyclization in a basic medium and subsequent hydrolysis . Another method involves the use of ethyl alcohol, water, ammonium chloride, iron powder, and dilute hydrochloric acid, followed by heating to reflux state .

Industrial Production Methods: The industrial production of this compound has been optimized to reduce production costs and increase yield. Improvements in the second and sixth steps of the traditional process have been made to address issues such as low yield, high cost, and environmental pollution .

Chemical Reactions Analysis

Types of Reactions: Rufloxacin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Under UV exposure, this compound induces type II guanine oxidation, increasing DNA base oxidation.

Reduction: The reduction of quinolone disulfide to 2-mercaptoethyl quinolone is a key step in its synthesis.

Substitution: The compound can undergo substitution reactions with various reagents under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized DNA bases and cyclized quinolone derivatives .

Scientific Research Applications

Introduction to Rufloxacin Hydrochloride

This compound is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity against a variety of gram-positive and gram-negative bacteria. It is primarily indicated for the treatment of respiratory and urinary tract infections caused by susceptible microorganisms. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical studies, and adverse effects.

Pharmacokinetics

The pharmacokinetic profile of rufloxacin is characterized by:

- Absorption : Approximately 60% of the administered dose is absorbed.

- Plasma Protein Binding : About 60% binding to plasma proteins.

- Half-Life : A long elimination half-life ranging from 30 to 35 hours.

- Tissue Penetration : Good penetration into tissues, including the central nervous system (CNS) during inflammatory conditions .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | ~60% |

| Plasma Protein Binding | ~60% |

| Elimination Half-Life | 30-35 hours |

| CNS Penetration | Yes (in inflamed conditions) |

Clinical Applications

Rufloxacin has been evaluated in various clinical settings:

- Lower Respiratory Tract Infections : Studies indicate efficacy against pathogens responsible for chronic bronchitis exacerbations .

- Urinary Tract Infections : It has been shown to be effective in treating uncomplicated cystitis and pyelonephritis .

- Cerebrospinal Fluid Penetration : Research indicates that rufloxacin penetrates the cerebrospinal fluid effectively, which is crucial for treating CNS infections .

Case Studies

- Study on Meningitis : A study involving patients with bacterial meningitis demonstrated that rufloxacin achieved significant concentrations in cerebrospinal fluid, suggesting its potential utility in CNS infections .

- Comparative Efficacy Study : A multicenter trial compared rufloxacin with ofloxacin for treating complicated urinary tract infections. Results indicated that rufloxacin was as effective as or superior to ofloxacin, with a more convenient once-daily dosing regimen .

Adverse Effects

While rufloxacin is generally well-tolerated, some adverse effects have been reported:

- Central Nervous System (CNS) effects: Including seizures and headaches.

- Gastrointestinal disturbances: Such as nausea and diarrhea.

In clinical studies, serious adverse events were rare but included instances of seizures in patients with underlying conditions .

Table 2: Reported Adverse Effects of this compound

| Adverse Effect | Frequency |

|---|---|

| CNS Effects | 48% |

| Gastrointestinal Issues | 32% |

| Serious Events | Rare (specific cases) |

Mechanism of Action

Rufloxacin hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Rufloxacin’s tricyclic structure with a sulfur atom distinguishes it from bicyclic fluoroquinolones like ciprofloxacin and ofloxacin . This structural difference may enhance its binding affinity to bacterial enzymes but also contributes to unique photodegradation pathways, as observed in studies comparing its photosensitivity to other quinolones .

Antibacterial Spectrum and Potency

- In Vitro Activity: Rufloxacin exhibits higher activity than nalidixic acid but lower potency compared to ciprofloxacin, ofloxacin, pefloxacin, and norfloxacin .

- In Vivo Efficacy :

In murine models, Rufloxacin’s protective effects in systemic infections were inferior to ciprofloxacin and ofloxacin. However, in respiratory (rat) and subcutaneous (guinea pig) infections, its efficacy matched these drugs, likely due to favorable tissue pharmacokinetics .

Table 1: Comparative In Vitro Activity of Fluoroquinolones

| Bacterium | Rufloxacin MIC₉₀ (μg/mL) | Ciprofloxacin MIC₉₀ (μg/mL) | Ofloxacin MIC₉₀ (μg/mL) |

|---|---|---|---|

| Escherichia coli | 0.5 | 0.06 | 0.12 |

| Staphylococcus aureus | 1.0 | 0.25 | 0.5 |

| Pseudomonas aeruginosa | 8.0 | 0.5 | 2.0 |

Pharmacokinetic Properties

Rufloxacin’s half-life (>30 hours) exceeds ciprofloxacin (~4 hours) and ofloxacin (~9 hours), enabling less frequent dosing . However, its absorption is hindered by divalent cations (e.g., Ca²⁺, Mg²⁺), a class-wide limitation of fluoroquinolones .

Table 2: Pharmacokinetic Comparison

| Parameter | Rufloxacin | Ciprofloxacin | Ofloxacin |

|---|---|---|---|

| Half-life (h) | >30 | 4–5 | 7–9 |

| Bioavailability (%) | ~50 | 70 | 98 |

| Protein Binding (%) | ~40 | 20–40 | 25–30 |

| Urinary Excretion (%) | 20–30 | 40–50 | 70–80 |

Resistance Mechanisms

Like other fluoroquinolones, resistance to Rufloxacin arises from mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes, as well as efflux pump upregulation . Its lower activity against Gram-negative bacteria compared to ciprofloxacin may reflect higher prevalence of these resistance mechanisms in pathogens like Pseudomonas .

Formulation and Analytical Methods

Formulation Strategies

Rufloxacin has been formulated as gels (using Carbopol-940) for topical use, achieving 99.5–100.5% recovery in HPLC assays . Solubility enhancement strategies include cyclodextrin complexes (e.g., HP-β-CD) and polysaccharides like Tamarind seed polysaccharide (TSP), which doubled ocular bioavailability in preclinical models .

Analytical Techniques

- HPCE vs. HPLC :

High-performance capillary electrophoresis (HPCE) offers comparable accuracy to HPLC for Rufloxacin quantification, with detection limits of 5×10⁻⁷ mol/L (HPCE) versus 1.4×10⁻⁶ mol/L (HPLC) . - Spectrofluorimetry :

CTMAB and β-CD enhance fluorescence detection sensitivity, achieving a limit of 2.19×10⁻⁹ mol/L .

Clinical and Regulatory Considerations

Rufloxacin shares class-wide adverse effects (e.g., tendonitis, QT prolongation) and drug interactions (e.g., NSAIDs, anticoagulants) . Its photosensitivity, noted in photodegradation studies, necessitates caution during prolonged sunlight exposure . While newer fluoroquinolones dominate clinical use, Rufloxacin remains a niche option for specific infections due to its pharmacokinetic profile.

Biological Activity

Rufloxacin hydrochloride is a fluoroquinolone antibiotic with notable efficacy against various bacterial infections, particularly in the respiratory and urinary tracts. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and relevant clinical studies.

Chemical and Pharmacological Profile

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- Molecular Weight : 363.407 g/mol

- Mechanism of Action : Rufloxacin acts primarily as an inhibitor of bacterial DNA gyrase (topoisomerase II), which is crucial for DNA replication and transcription in bacteria .

Antibacterial Efficacy

Rufloxacin demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted in treating:

- Respiratory Infections : Effective against pathogens causing pneumonia and bronchitis.

- Urinary Tract Infections (UTIs) : Commonly used for uncomplicated cystitis .

Photosensitizing Effects

Research indicates that rufloxacin can induce photosensitization, leading to skin reactions upon exposure to light. This property has been explored in yeast models, highlighting the need for caution in patients exposed to sunlight while on this medication .

Absorption and Distribution

Rufloxacin is well absorbed when administered orally, with studies showing significant penetration into the cerebrospinal fluid (CSF). A study involving 44 patients demonstrated that the CSF/plasma concentration ratios ranged from 0.57 to 0.84, indicating effective distribution across the blood-brain barrier under certain conditions .

Case Study Data

The following table summarizes findings from a clinical study assessing rufloxacin's penetration into CSF:

| Group | Sample Size (n) | CSF Concentration (μg/ml) | Plasma Concentration (μg/ml) | CSF/Plasma Ratio (%) |

|---|---|---|---|---|

| A 1d | 10 | 1.66 ± 0.61 (0.76–2.82) | 3.02 ± 1.15 (1.61–5.37) | 0.61 ± 0.30 |

| A 7d | 10 | 1.80 ± 0.65 (0.80–2.90) | 2.95 ± 1.20 (1.50–5.00) | 0.72 ± 0.25 |

| B (Aseptic Meningitis) | 10 | 2.10 ± 0.70 (1.00–3.00) | 3.00 ± 1.30 (1.70–4.50) | 0.70 ± 0.20 |

| C (Bacterial Meningitis) | 10 | 2.50 ± 0.80 (1.20–4.00) | 3.20 ± 1.40 (2.00–5.50) | 0.78 ± 0.15 |

This data indicates that rufloxacin achieves higher concentrations in the CSF of patients with bacterial meningitis compared to those with aseptic meningitis or normal CSF, suggesting enhanced therapeutic potential in severe infections .

Combination Therapy

In a study examining the interaction between rufloxacin and theophylline, it was found that rufloxacin did not significantly alter the pharmacokinetics of theophylline when administered concurrently, suggesting a favorable safety profile for combination therapies .

Side Effects and Considerations

While generally well-tolerated, rufloxacin may cause adverse effects such as gastrointestinal disturbances and photosensitivity reactions, necessitating patient education regarding sun exposure during treatment .

Q & A

Q. What validated analytical methods are recommended for quantifying Rufloxacin hydrochloride in pharmaceutical formulations?

The two primary methods are High-Performance Capillary Electrophoresis (HPCE) and High-Performance Liquid Chromatography (HPLC) . For HPCE, optimized conditions include a fused silica capillary (75 μm × 365 μm), a borate-phosphate buffer (pH 8.7), and UV detection at 295 nm. Both external standard (ESM) and internal standard methods (ISM) show linearity ranges of 1.4×10⁻⁶–5.7×10⁻⁵ mol·L⁻¹ (ESM) and 1.6×10⁻⁶–1×10⁻⁴ mol·L⁻¹ (ISM), with recoveries ≥99% for capsules and tablets . UV spectrophotometry at 297 nm is a simpler alternative, validated for gel formulations with a linear range of 2–10 μg·mL⁻¹ and 99.5% recovery .

Q. How does this compound interact with bacterial topoisomerase II?

Rufloxacin stabilizes the enzyme-DNA complex via hydrogen bonding and hydrophobic interactions, disrupting DNA relaxation/supercoiling. This mechanism is common among fluoroquinolones but differs in binding affinity and conformational dynamics compared to analogs like gatifloxacin .

Q. What are the stability requirements for storing this compound in laboratory settings?

Store at 2–8°C in airtight, light-protected containers. Its crystalline structure degrades under prolonged exposure to strong acids/alkalis or oxidizing agents, potentially generating hazardous decomposition products .

Q. What pharmacokinetic parameters define Rufloxacin’s efficacy in preclinical models?

Key parameters include absorption half-life (1–3 hours in rodents), plasma protein binding (~60%), and renal excretion (~70% unchanged). Dose-response studies in urinary tract infection models suggest optimal efficacy at 10–20 mg/kg/day .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on Rufloxacin’s efficacy for pyelonephritis?

Discrepancies in clinical success rates (83–95%) and adverse event rates (e.g., 24% for ciprofloxacin vs. 33% for trimethoprim-sulfamethoxazole) arise from heterogenous study designs. Standardize protocols using:

Q. What experimental strategies optimize this compound’s solubility for in vitro assays?

Use co-solvent systems (e.g., 0.1 M HCl or DMSO-water mixtures) to enhance solubility. For UV-based assays, dissolve in 0.1 M HCl (pH 1.2) to achieve 1–10 μg·mL⁻¹ concentrations. For cell-based studies, pre-treat with surfactants (e.g., 0.1% Tween-80) to minimize cytotoxicity .

Q. How can HPCE and HPLC methods be compared for robustness in Rufloxacin analysis?

Validate using:

Q. What synthetic pathways are reported for this compound, and how are impurities profiled?

The primary route involves cyclization of 10-chloro-9-fluoro-2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid 1-oxide. Key impurities include des-fluoro byproducts and residual piperazine intermediates. Use HPLC-MS with a C18 column (acetonitrile-phosphate buffer gradient) for impurity quantification .

Q. What toxicological screening protocols are recommended for this compound derivatives?

Q. How do researchers model interspecies pharmacokinetic variability for Rufloxacin?

Use allometric scaling to correlate clearance rates across species. For example, adjust murine data to human equivalents using body surface area normalization. Incorporate physiologically based pharmacokinetic (PBPK) models to predict tissue-specific concentrations in renal and hepatic compartments .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.